![molecular formula C6H11ClFNO2 B2727434 (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1007878-14-9](/img/structure/B2727434.png)
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
While specific synthesis information for “(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride” was not found, a related compound, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4- [18F]fluorobutanoic acid, (2S,4R)-4- [18F]FCABA ([18F]1), was designed and synthesized .
Molecular Structure Analysis
The InChI code for “(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride” is 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 .
Physical And Chemical Properties Analysis
“(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride” has a molecular formula of C6H12ClNO2 .
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoroproline involves its ability to alter the conformation of proteins. This compound can act as a proline analog, substituting for proline in the protein structure. By doing so, (2S,4R)-4-fluoroproline can induce changes in protein folding and stability, leading to alterations in their biological activity.
Biochemical and Physiological Effects:
(2S,4R)-4-fluoroproline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including prolyl oligopeptidase and dipeptidyl peptidase IV. Additionally, (2S,4R)-4-fluoroproline has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,4R)-4-fluoroproline in lab experiments is its ability to alter the conformation of proteins, leading to changes in their biological activity. This compound can be used to study the effects of protein conformational changes on biological activity. However, one limitation of using (2S,4R)-4-fluoroproline is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Future Directions
There are several future directions for the study of (2S,4R)-4-fluoroproline. One potential direction is the development of drugs targeting viral infections. (2S,4R)-4-fluoroproline has been shown to inhibit the activity of dipeptidyl peptidase IV, which is involved in the entry of certain viruses into host cells. Additionally, this compound has been shown to have potential as an anticancer agent. Future studies could focus on the development of (2S,4R)-4-fluoroproline derivatives with improved anticancer activity. Furthermore, the potential use of (2S,4R)-4-fluoroproline in the development of drugs targeting neurological disorders, such as Alzheimer's disease, could also be explored.
Synthesis Methods
The synthesis of (2S,4R)-4-fluoroproline can be achieved through various methods. One method involves the reaction of L-proline with fluoroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then converted to the hydrochloride salt form through reaction with hydrochloric acid. Another method involves the asymmetric synthesis of (2S,4R)-4-fluoroproline using a chiral auxiliary.
Scientific Research Applications
(2S,4R)-4-fluoroproline has potential applications in drug discovery and development due to its ability to act as a proline analog. Proline is an amino acid that plays a crucial role in protein structure and function. By substituting a hydrogen atom with a fluorine atom, (2S,4R)-4-fluoroproline can alter the conformation of proteins, leading to changes in their biological activity. This compound has been studied for its potential use in the development of drugs targeting various diseases, including cancer, viral infections, and neurological disorders.
Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQMLQFQXIKGU-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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